3-(2,4-Difluorophenoxy)propane-1-sulfonyl chloride
Overview
Description
3-(2,4-Difluorophenoxy)propane-1-sulfonyl chloride is a chemical compound with the molecular formula C9H9ClF2O3S and a molecular weight of 270.68 g/mol . This compound is characterized by the presence of a sulfonyl chloride group attached to a propane chain, which is further connected to a difluorophenoxy group. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
The synthesis of 3-(2,4-Difluorophenoxy)propane-1-sulfonyl chloride typically involves the reaction of 2,4-difluorophenol with 1,3-propanesultone in the presence of a base to form the intermediate 3-(2,4-difluorophenoxy)propane-1-sulfonic acid. This intermediate is then treated with thionyl chloride (SOCl2) to yield the final product . The reaction conditions usually involve refluxing the mixture to ensure complete conversion.
Chemical Reactions Analysis
3-(2,4-Difluorophenoxy)propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonate thioester derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced under specific conditions to form the corresponding sulfonyl hydride.
Common reagents used in these reactions include bases like sodium hydroxide (NaOH) for hydrolysis, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2,4-Difluorophenoxy)propane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce the sulfonyl chloride functional group into various molecules.
Biology: The compound can be used to modify biological molecules, such as proteins and peptides, by attaching the sulfonyl chloride group, which can then be further derivatized.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,4-Difluorophenoxy)propane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile reacting with the sulfonyl chloride group .
Comparison with Similar Compounds
Similar compounds to 3-(2,4-Difluorophenoxy)propane-1-sulfonyl chloride include:
2,4-Difluorobenzenesulfonyl chloride: This compound has a similar structure but lacks the propane chain, making it less versatile in certain synthetic applications.
3-(2,4-Difluorophenoxy)propane-1-sulfonic acid: This is the hydrolyzed form of the sulfonyl chloride and is less reactive due to the absence of the sulfonyl chloride group.
The uniqueness of this compound lies in its ability to introduce both the difluorophenoxy and sulfonyl chloride functionalities into target molecules, making it a valuable reagent in organic synthesis and research .
Properties
IUPAC Name |
3-(2,4-difluorophenoxy)propane-1-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF2O3S/c10-16(13,14)5-1-4-15-9-3-2-7(11)6-8(9)12/h2-3,6H,1,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMDCZTBCTVWXTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)OCCCS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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